Faropenem Related Compound 2

Catalog No.
S1790568
CAS No.
429691-43-0
M.F
C21H33NO7SSi
M. Wt
471.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Faropenem Related Compound 2

CAS Number

429691-43-0

Product Name

Faropenem Related Compound 2

Molecular Formula

C21H33NO7SSi

Molecular Weight

471.65

Synonyms

(3S,​4R)​- 1-​Azetidineacetic acid, 3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​α,​2-​dioxo-​4-​[[[(2R)​-​tetrahydro-​2-​furanyl]​carbonyl]​thio]​-​, 2-​propen-​1-​yl ester;

Antibiotic Resistance Mechanisms

Specific Scientific Field: Microbiology and Molecular Biology

Summary: Researchers study the underlying mechanisms of antibiotic resistance related to faropenem.

Methods of Application:
Results:

Overall, while faropenem shows promise, more clinical research and surveillance monitoring are essential to understand its treatment patterns, resistance mechanisms, and potential cross-resistance to other antibiotics .

Faropenem Related Compound 2 is a chemical compound that serves as an impurity of Faropenem, a member of the penem class of antibiotics closely related to carbapenems. The compound is identified by the CAS number 429691-43-0 and has a molecular formula that reflects its structural similarities to Faropenem. Its significance lies in its role in the study of antibiotic efficacy and resistance mechanisms, particularly in relation to β-lactam antibiotics.

FRC2 lacks a documented mechanism of action. As an impurity, it likely wouldn't possess the same antibacterial activity as Faropenem. Faropenem's mechanism involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [].

Information on the specific safety profile of FRC2 is not available. However, given its relation to Faropenem, it's advisable to handle it with caution following standard laboratory safety protocols for unknown compounds. Faropenem itself can cause side effects like nausea, diarrhea, and allergic reactions [].

Limitations and Future Research

The analysis of FRC2 is limited due to the lack of dedicated research on this specific compound. Future studies could focus on:

  • Characterization of the molecular structure of FRC2.
  • Investigating its formation pathway during Faropenem synthesis.
  • Evaluating its potential impact on Faropenem's efficacy and developing methods for its removal.
Typical of β-lactam antibiotics. Notably, it can react with serine and metallo-β-lactamases, leading to the formation of imine-alkene products. These reactions involve the opening of the tetrahydrofuran ring, which is a characteristic feature observed in studies involving enzymes such as KPC-2 and VIM-2. The interactions with these enzymes suggest that Faropenem Related Compound 2 may affect enzyme conformation and activity, thereby influencing antibiotic resistance mechanisms .

The synthesis of Faropenem Related Compound 2 can be achieved through several methods involving the manipulation of Faropenem precursors. One common approach includes reacting Faropenem with sodium 2-ethylhexanoate in a solvent mixture of tetrahydrofuran and water. This reaction typically occurs at room temperature over several hours, resulting in the formation of the desired compound alongside other derivatives .

Faropenem Related Compound 2 primarily serves as a reference compound in research focused on antibiotic development and resistance studies. Its relevance extends to pharmacological studies assessing the efficacy of β-lactam antibiotics against resistant bacterial strains. Additionally, it may be employed in quality control processes during the synthesis of Faropenem to ensure purity levels are maintained.

Studies on the interactions between Faropenem Related Compound 2 and β-lactamases indicate that this compound can form stable complexes with these enzymes, thereby affecting their catalytic efficiency. For instance, crystallographic analyses have shown that upon binding, conformational changes occur within the active sites of enzymes like KPC-2 and VIM-2. These changes can hinder the turnover rate of the enzyme-substrate complex, contributing to our understanding of how certain antibiotics can evade degradation by these enzymes .

Faropenem Related Compound 2 shares structural similarities with other compounds in the penem and carbapenem classes. Here are some notable comparisons:

Compound NameCAS NumberDescriptionUnique Features
Faropenem122547-49-3A broad-spectrum β-lactam antibiotic used for treating bacterial infections.High resistance to β-lactamase degradation .
Faropenem Medoxomil6918218An ester prodrug derivative of Faropenem with improved oral bioavailability.Enhanced systemic concentrations due to prodrug formulation .
Faropenem Related Compound 1106560-32-1Another impurity related to Faropenem with potential biological implications.Specific interactions with different β-lactamases.
Faropenem Related Compound 4106559-80-2An impurity of Faropenem that may exhibit similar chemical behavior.Structural variations affecting stability and reactivity .

Faropenem Related Compound 2's uniqueness lies in its specific interactions with β-lactamases and its role as an impurity that can provide insights into antibiotic resistance mechanisms.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White to light brown powder

Dates

Modify: 2023-08-15

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